![molecular formula C26H42N4O5S2 B1243206 (2S)-2-amino-N-[(3S)-7,7-dimethyl-4-[[4-(2-methylphenyl)-1-piperazinyl]sulfonylmethyl]-3-bicyclo[2.2.1]heptanyl]-4-methylsulfonylbutanamide](/img/structure/B1243206.png)
(2S)-2-amino-N-[(3S)-7,7-dimethyl-4-[[4-(2-methylphenyl)-1-piperazinyl]sulfonylmethyl]-3-bicyclo[2.2.1]heptanyl]-4-methylsulfonylbutanamide
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Overview
Description
(2S)-2-amino-N-[(3S)-7,7-dimethyl-4-[[4-(2-methylphenyl)-1-piperazinyl]sulfonylmethyl]-3-bicyclo[2.2.1]heptanyl]-4-methylsulfonylbutanamide is a member of piperazines.
Scientific Research Applications
Analytical Method Development
A method for determining L-368,899, a compound structurally related to the one , in human plasma using high-performance liquid chromatography with fluorescence detection was developed. This method utilized liquid-liquid extraction and automated pre-column chemical derivatization, providing sensitive and selective analysis (Kline, Kusma, & Matuszewski, 1999).
Oxytocin Receptor Antagonism
L-368,899, a structurally similar compound, was characterized as a potent, selective, and orally bioavailable oxytocin antagonist. It showed high affinity for rat and human uterine oxytocin receptors, suggesting potential applications in conditions like preterm labor (Pettibone et al., 1993).
Neuroimaging Applications
Carbon-11 N-methyl alkylation of L-368,899 and subsequent PET imaging studies in rats and monkeys aimed to investigate brain penetration and oxytocin receptor uptake. These studies provide insights into the potential use of such compounds in neuroimaging and neurological research (Smith et al., 2013).
Synthesis and Characterization
Research into the synthesis, characterization, and biological activity of various derivatives of a similar compound, including sulfonamide and carbamate derivatives, has been conducted. This research expands the understanding of the chemical properties and potential applications of these compounds in various fields (Chandrasekhar et al., 2019).
properties
Molecular Formula |
C26H42N4O5S2 |
---|---|
Molecular Weight |
554.8 g/mol |
IUPAC Name |
(2S)-2-amino-N-[(2S)-7,7-dimethyl-1-[[4-(2-methylphenyl)piperazin-1-yl]sulfonylmethyl]-2-bicyclo[2.2.1]heptanyl]-4-methylsulfonylbutanamide |
InChI |
InChI=1S/C26H42N4O5S2/c1-19-7-5-6-8-22(19)29-12-14-30(15-13-29)37(34,35)18-26-11-9-20(25(26,2)3)17-23(26)28-24(31)21(27)10-16-36(4,32)33/h5-8,20-21,23H,9-18,27H2,1-4H3,(H,28,31)/t20?,21-,23-,26?/m0/s1 |
InChI Key |
MWIASLNTAGRGGA-WVJGRJQASA-N |
Isomeric SMILES |
CC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CC34CCC(C3(C)C)C[C@@H]4NC(=O)[C@H](CCS(=O)(=O)C)N |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CC34CCC(C3(C)C)CC4NC(=O)C(CCS(=O)(=O)C)N |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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